molecular formula C6H8N4O B13781083 2-Amino-N-hydroxy-3-pyridinecarboximidamide

2-Amino-N-hydroxy-3-pyridinecarboximidamide

Cat. No.: B13781083
M. Wt: 152.15 g/mol
InChI Key: FLBDUUYQOPBOLR-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxy-3-pyridinecarboximidamide is a chemical compound with the molecular formula C6H8N4O It is known for its unique structure, which includes an amino group, a hydroxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-hydroxy-3-pyridinecarboximidamide typically involves the reaction of 2-amino-3-pyridinecarboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-hydroxy-3-pyridinecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

2-Amino-N-hydroxy-3-pyridinecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a drug precursor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxy-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-pyridinecarboxylic acid
  • 2-Hydroxy-3-pyridinecarboximidamide
  • 3-Pyridinecarboximidamide

Uniqueness

2-Amino-N-hydroxy-3-pyridinecarboximidamide is unique due to the presence of both amino and hydroxy groups on the pyridine ring, which imparts distinct reactivity and potential applications compared to similar compounds. This dual functionality allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H8N4O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,7,9)(H2,8,10)

InChI Key

FLBDUUYQOPBOLR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(N=C1)N)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(N=C1)N)C(=NO)N

Origin of Product

United States

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